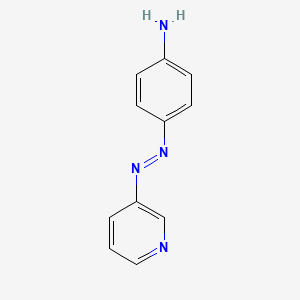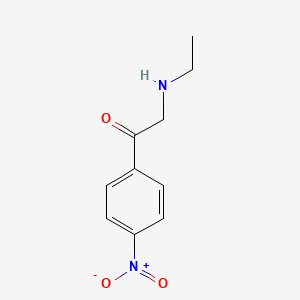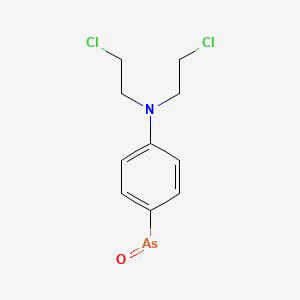
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- is a complex organic compound that contains arsenic and chlorine atoms
Méthodes De Préparation
The synthesis of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves several steps. One common method includes the reaction of aniline with arsenic trioxide and hydrochloric acid, followed by the introduction of 2-chloroethyl groups. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. .
Applications De Recherche Scientifique
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular components and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and other cellular targets.
Mécanisme D'action
The mechanism of action of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes and potentially lead to cell death, making it a candidate for anticancer research .
Comparaison Avec Des Composés Similaires
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)aniline: This compound also contains 2-chloroethyl groups but lacks the arsenic atom, making it less toxic but also less effective in certain applications.
p-Arsenoso-N,N-bis(2-hydroxyethyl)aniline: This compound contains hydroxyl groups instead of chlorine atoms, which can alter its reactivity and potential applications. The uniqueness of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- lies in its combination of arsenic and chlorine atoms, which confer specific chemical properties and potential biological activities
Propriétés
Numéro CAS |
4164-07-2 |
|---|---|
Formule moléculaire |
C10H12AsCl2NO |
Poids moléculaire |
308.03 g/mol |
Nom IUPAC |
4-arsoroso-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C10H12AsCl2NO/c12-5-7-14(8-6-13)10-3-1-9(11-15)2-4-10/h1-4H,5-8H2 |
Clé InChI |
RVHXTBHJZUZADA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCCl)CCCl)[As]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


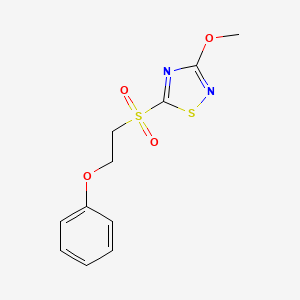
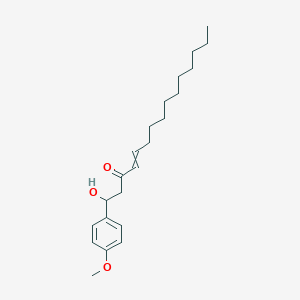
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)
![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1-[(But-2-en-1-yl)oxy]-2-methoxy-4-(prop-1-en-1-yl)benzene](/img/structure/B14177609.png)

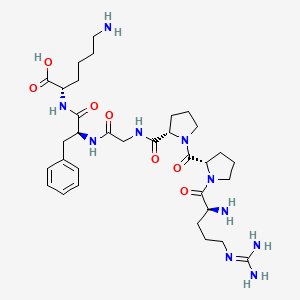
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)
